molecular formula C24H28N2O3 B602117 (S)-Indacaterol CAS No. 1235445-80-3

(S)-Indacaterol

Cat. No. B602117
CAS RN: 1235445-80-3
M. Wt: 392.499
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Indacaterol is a long-acting beta2-adrenergic receptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD). It is a bronchodilator that works by relaxing the muscles in the airways, making it easier to breathe. (S)-Indacaterol is a promising drug that has shown great potential in the treatment of COPD.

Scientific Research Applications

  • Indacaterol is an effective long-acting inhaled β2-agonist for the treatment of COPD. It provides 24-hour bronchodilation with once-daily dosing and has a fast onset of action. It significantly improves symptoms and health status in COPD patients compared to placebo and other treatments like formoterol and salmeterol (Dahl et al., 2010), (Kornmann et al., 2010), (Donohue et al., 2010).

  • Its pharmacogenetic characterization shows that indacaterol is effective in recombinant cells expressing common polymorphic variants of the human β2‐adrenoceptor, suggesting a broad efficacy across different genetic backgrounds (Sayers et al., 2009).

  • Indacaterol has demonstrated superior efficacy to twice-daily treatments like salmeterol in improving lung function and reducing symptoms in COPD patients (Korn et al., 2011).

  • In isolated human bronchi, indacaterol behaves as a long-acting β2-adrenoceptor agonist with high intrinsic efficacy and a faster onset of action compared to other similar drugs (Naline et al., 2007).

  • Indacaterol also has anti-inflammatory activity, inhibiting IgE-dependent responses in human lung mast cells (Scola et al., 2009).

  • It has been shown to improve exercise endurance and reduce lung hyperinflation in COPD patients (O’Donnell et al., 2011).

  • Indacaterol's pharmacological profile, including its impact on small airways in human and rat lung slices, demonstrates its suitability as a bronchodilator with a long duration of action and rapid onset (Sturton et al., 2008).

  • Indacaterol has been evaluated for its impact on quality of life and pulmonary function in COPD patients, showing significant improvements in these areas (Ohno et al., 2014).

properties

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUXBAOWHVOGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the clinical benefits of (S)-Indacaterol compared to Tiotropium in treating COPD patients, as demonstrated by the research?

A1: The research paper [] presents a 12-week, blinded study comparing (S)-Indacaterol and Tiotropium, both administered once daily, in patients with moderate-to-severe COPD. While both treatments showed similar efficacy in improving lung function (measured by forced expiratory volume in 1 second), (S)-Indacaterol demonstrated significantly greater improvements in patient-reported outcomes. [] These include:

  • Improved Breathlessness: Patients treated with (S)-Indacaterol experienced greater improvements in the Transition Dyspnoea Index (TDI) total score, indicating better symptom relief related to breathlessness. []
  • Enhanced Quality of Life: (S)-Indacaterol-treated patients reported greater improvements in the St. George's Respiratory Questionnaire (SGRQ) total score, reflecting a more significant positive impact on their overall quality of life. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.